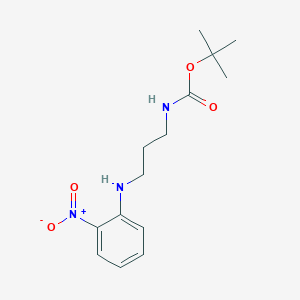
Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate is a chemical compound with the molecular formula C15H23N3O4. It is a derivative of carbamate, which is commonly used in organic synthesis and various industrial applications. This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a propyl chain linked to a carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine and 2-nitroaniline. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The process involves the following steps:
Protection of the amine group: The amine group of 3-bromopropylamine is protected using tert-butyl carbamate.
Nucleophilic substitution: The protected amine reacts with 2-nitroaniline in the presence of a base such as potassium carbonate.
Deprotection: The final step involves the removal of the protecting group to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Aminopropyl derivatives: Formed by the reduction of the nitro group.
Substituted carbamates: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes and receptors in biological systems. The carbamate group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate
- Tert-butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate
- Tert-butyl (2-aminophenyl)carbamate
Uniqueness
Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and potential biological activities. The presence of the tert-butyl group also provides steric hindrance, affecting the compound’s stability and interactions with other molecules.
Propiedades
Fórmula molecular |
C14H21N3O4 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(2-nitroanilino)propyl]carbamate |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)16-10-6-9-15-11-7-4-5-8-12(11)17(19)20/h4-5,7-8,15H,6,9-10H2,1-3H3,(H,16,18) |
Clave InChI |
VSFAUTWDFGJFPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCNC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



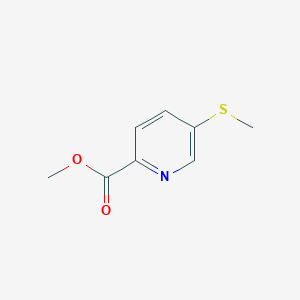
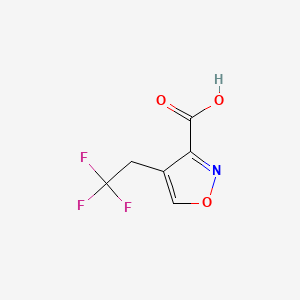

![1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13929783.png)

![3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929795.png)
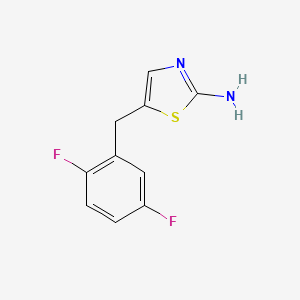
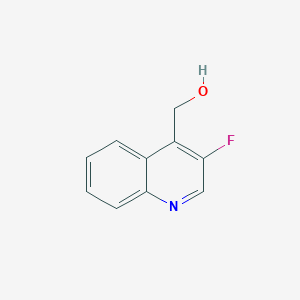

![6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13929822.png)



